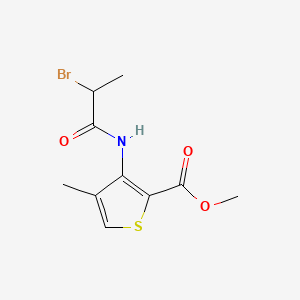

Articaine bromo compound

Description

Contextualization within Thiophene (B33073) Chemistry and Derivatives Research

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to materials science. tandfonline.compsu.edunih.gov The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, can be functionalized to create a vast library of compounds with diverse properties. tandfonline.comtdl.org Bromination of the thiophene ring is a fundamental transformation in this field. numberanalytics.com The introduction of a bromine atom creates a reactive handle that allows for subsequent chemical modifications, such as cross-coupling reactions, which are essential for building complex molecular architectures. nih.govacs.org These brominated thiophenes are thus key building blocks in organic synthesis. nih.gov

Evolution of Research Perspectives and Methodological Approaches

Research into the synthesis of functionalized thiophenes has evolved significantly over the years. tandfonline.commdpi.com Early methods often relied on classical condensation reactions. psu.edu However, modern synthetic chemistry has seen the advent of more sophisticated and efficient techniques. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable for forming new carbon-carbon bonds at the site of the bromine atom on the thiophene ring. nih.govacs.org

Furthermore, there has been a growing emphasis on developing more regioselective and environmentally friendly ("green") synthetic methods. nih.gov This includes the development of one-pot reactions that minimize waste and improve efficiency, as well as the use of novel catalysts that can operate under milder conditions. google.com The approaches to bromination itself have also been refined, with methods available to control the position of bromination on the thiophene ring with high selectivity. google.comacs.org

Overview of Research Gaps and Unexplored Avenues for Investigation

Despite significant progress, there remain areas for further exploration in the chemistry of brominated thiophene intermediates. One area of interest is the development of even more efficient and selective catalytic systems for their synthesis and subsequent functionalization. Expanding the scope of reactions that can be performed on these intermediates would further enhance their utility.

Another research gap is the in-depth investigation of the physicochemical properties of various brominated thiophene intermediates. A deeper understanding of their electronic properties, reactivity, and stability could lead to the design of new and improved synthetic strategies. Furthermore, while their role as precursors is established, exploring potential direct applications of specific bromo-thiophene compounds in areas like materials science or as biologically active agents in their own right could be a fruitful avenue for future research.

Data on Representative Bromo-Thiophene Intermediates

The following tables provide data on representative brominated compounds relevant to the synthesis of Articaine (B41015) and other functionalized thiophenes.

Table 1: Physicochemical Properties of a Representative Articaine Bromo Intermediate

| Property | Value | Source |

| Molecular Formula | C10H12BrNO3S | uni.lu |

| Compound Name | methyl 3-(2-bromopropanoylamino)-4-methylthiophene-2-carboxylate | uni.lu |

| Monoisotopic Mass | 304.97214 Da | uni.lu |

| Predicted XlogP | 3.1 | uni.lu |

Table 2: Key Synthetic Precursors and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Application |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 | C7H9NO2S | Starting material for Articaine synthesis. chemicalbook.com |

| Methyl 3-amino-5-bromo-4-methylthiophene-2-carboxylate | 1078789-34-0 | C7H8BrNO2S | Brominated intermediate for further functionalization. sigmaaldrich.com |

| Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate | 1313712-49-0 | C7H8BrNO2S | Isomeric brominated intermediate. bldpharm.com |

| Articaine | 23964-58-1 | C13H20N2O3S | Final local anesthetic product. slideshare.net |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-bromopropanoylamino)-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c1-5-4-16-8(10(14)15-3)7(5)12-9(13)6(2)11/h4,6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIGNHUEQGGRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)C(C)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001156630 | |

| Record name | Methyl 3-[(2-bromo-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160919-46-9 | |

| Record name | Methyl 3-[(2-bromo-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160919-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160919469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(2-bromo-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3-(((2RS)-2-BROMOPROPANOYL)AMINO)-4-METHYLTHIOPHENE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I92I939YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Design for Articaine Bromo Compound

Classical Approaches to Bromo-Substituted Thiophene (B33073) Synthesis Relevant to Articaine (B41015) Bromo Compound

Traditional methods for synthesizing bromo-thiophenes have been well-established for decades, relying on fundamental organic reactions. These approaches are foundational to understanding the construction of complex molecules like the Articaine bromo compound.

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. Halogenation, particularly bromination, is a facile process that typically occurs at the C-2 and C-5 positions, which are the most reactive sites. researchgate.netstudysmarter.co.uk The rate of halogenation for thiophene is significantly faster than that of benzene (B151609), often occurring rapidly even at low temperatures. iust.ac.ir

Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). researchgate.netresearchgate.net The choice of reagent and reaction conditions allows for control over the degree of bromination. For instance, mono-bromination can be achieved under carefully controlled conditions, while excess brominating agent can lead to di- or even tetra-substituted products. iust.ac.ir For a substituted thiophene ring, such as the one in the Articaine backbone, the existing substituents will direct the position of bromination.

Table 1: Comparison of Classical Brominating Agents for Thiophene

| Reagent | Typical Conditions | Selectivity | Notes |

|---|---|---|---|

| **Elemental Bromine (Br₂) ** | Acetic acid or other polar solvents, often at low temperatures (-30 °C to RT) iust.ac.ir | High reactivity, can lead to polysubstitution if not controlled. | A classic and potent brominating agent. iust.ac.ir |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or chloroform, often with a radical initiator or in the dark to favor electrophilic substitution. researchgate.netresearchgate.nettcichemicals.com | Generally milder than Br₂, offering better control for monosubstitution. researchgate.net | Widely used for regioselective bromination of activated arenes and heterocycles. researchgate.nettcichemicals.com |

Computational studies using Density Functional Theory (DFT) have investigated the mechanisms of bromination with NBS, suggesting that the formation of a bromonium ion intermediate is a favorable pathway. researchgate.net

Bromo-thiophenes are exceptionally useful as building blocks in carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net They serve as versatile substrates in a variety of transition-metal-catalyzed cross-coupling reactions, which are essential for elaborating the thiophene core.

Palladium- and nickel-catalyzed reactions are most prominent in this context. jcu.edu.au

Suzuki Coupling: Reacts a bromo-thiophene with an organoboron compound (e.g., a boronic acid or ester).

Stille Coupling: Involves the reaction of a bromo-thiophene with an organotin compound. jcu.edu.au

Kumada Coupling: Couples a bromo-thiophene with a Grignard reagent, typically catalyzed by nickel or palladium complexes. jcu.edu.au

Direct Arylation: A more modern approach that couples a bromo-thiophene with another (hetero)arene through C-H bond activation, avoiding the need for pre-functionalized organometallic reagents. organic-chemistry.orgresearchgate.net

Copper salts are also frequently used to catalyze the displacement of bromine with various nucleophiles. iust.ac.ir These coupling reactions are indispensable for attaching side chains or other functional groups to the thiophene ring after the bromine has been installed, providing a strategic route to complex targets. acs.orgchemrxiv.org

The synthesis of a specific "this compound," such as methyl 5-bromo-4-methyl-3-(propionamido)thiophene-2-carboxylate, would require a multi-step sequence. While patents for Articaine itself often describe routes starting from 4-methyl-3-aminothiophene-2-methyl formate (B1220265) google.comgoogle.com, a synthetic plan involving a brominated intermediate would likely proceed as follows:

Thiophene Ring Formation: A substituted thiophene ring is constructed, for example, via the Gewald reaction, which can produce highly functionalized thiophenes in a single step. organic-chemistry.org

Regioselective Bromination: The synthesized thiophene core is then brominated. The position of the bromine atom is directed by the existing ester, methyl, and amino (or nitro) groups. Due to the activating nature of these groups, bromination would likely occur at the vacant C-5 position.

Functional Group Interconversion: The amino group at the C-3 position is acylated. If the synthesis started with a nitro group, it would first be reduced to an amine and then acylated with an appropriate acyl chloride (like 2-chloropropionyl chloride, as seen in non-bromo Articaine synthesis). google.com

Final Elaboration: The final side chain is introduced. In the case of Articaine, this involves a nucleophilic substitution reaction where the chlorine on the propionamide (B166681) side chain is displaced by propylamine. google.com

This strategic sequence leverages the reliability of electrophilic bromination and the versatility of the resulting bromo-thiophene for further functionalization.

Advanced Synthetic Techniques and Innovations in this compound Production

Recent advancements in synthetic chemistry offer more efficient, sustainable, and controlled methods for producing complex molecules. These innovations are applicable to the synthesis of the this compound, promising higher yields and improved safety profiles.

While classical bromination is effective, modern methods often employ catalysts to enhance selectivity and efficiency under milder conditions. For example, a silver-modified MoO₃ catalyst has been reported for the bromination of thiophenic compounds, showing high conversion rates. researchgate.net Photocatalysis using visible light has also emerged as a green method for the selective bromination of thiophenes using aqueous HBr as the bromine source. researchgate.net

In the realm of functionalization, palladium catalysis remains at the forefront. The development of new phosphine-free palladium catalyst systems allows for the efficient direct C-H arylation of thiophenes with aryl bromides, simplifying synthetic routes. organic-chemistry.org A novel activator system using silver(I) nitrate (B79036) and potassium fluoride (B91410) has been shown to induce palladium-catalyzed coupling at the C-H bond adjacent to the sulfur atom, leaving a C-Br bond intact for subsequent reactions. researchgate.net

Table 2: Examples of Advanced Catalytic Methods

| Reaction Type | Catalyst System | Substrates | Advantage |

|---|---|---|---|

| Bromination | Silver-modified MoO₃ | Thiophene, Benzothiophene | High conversion under ambient conditions. researchgate.net |

| Direct Arylation | Bis(alkoxo)palladium complex | Thiophenes, Aryl bromides | Low catalyst loading, phosphine-free. organic-chemistry.org |

| C-H Coupling | Palladium complex with AgNO₃/KF | Bromothiophene derivatives, Aryl iodides | Selective C-H activation while preserving the C-Br bond. researchgate.net |

Flow chemistry, or continuous-flow synthesis, has become a powerful tool in modern organic synthesis, particularly for the production of active pharmaceutical ingredients (APIs). nih.gov This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling hazardous reagents, and improved reproducibility. nih.govuc.pt

The modular nature of flow chemistry systems allows for the integration of multiple reaction steps into a continuous sequence without the need for isolating intermediates. nih.gov This is particularly advantageous for multi-step syntheses like that of the this compound. A hypothetical flow synthesis could involve:

Pumping a stream of the thiophene precursor into a reactor coil.

Introducing a stream of a brominating agent (e.g., NBS in solution) at a T-mixer.

Passing the combined stream through a heated or irradiated reactor coil to complete the bromination.

Introducing the next reagent (e.g., for acylation or coupling) downstream in a subsequent module.

This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity. uc.pt The application of flow chemistry has been demonstrated for a wide range of heterocyclic syntheses and is a promising strategy for the efficient and scalable production of thiophene-based pharmaceutical intermediates. researchgate.netresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The synthesis of thiophene-containing active pharmaceutical ingredients, including precursors to Articaine, is increasingly guided by the principles of green chemistry to mitigate environmental impact and enhance safety. nih.gov Traditional synthetic routes often involve hazardous reagents and solvents, generating significant chemical waste. eurekaselect.com Consequently, research has focused on developing more sustainable alternatives for constructing the thiophene ring and its subsequent functionalization.

Key green methodologies applicable to the synthesis of this compound precursors include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. For instance, a microwave-promoted Gewald synthesis, a common method for creating 2-aminothiophenes, can be completed in as little as 10 minutes. rsc.org This efficiency reduces energy consumption and the potential for side-product formation.

Alternative Solvents : The environmental impact of a synthesis is heavily influenced by the choice of solvent. Researchers have explored replacing traditional volatile organic compounds with greener alternatives. Deep eutectic solvents (DESs) and ionic liquids have been successfully used in the synthesis of thiophene derivatives, offering benefits such as low volatility and potential for recycling. rsc.org In some cases, reactions can be performed in water or even under solvent-free conditions, significantly improving the environmental profile of the process. rsc.orgorganic-chemistry.org

Heterogeneous Catalysis : Employing solid-phase catalysts, such as potassium fluoride (KF) immobilized on alumina, simplifies reaction work-up and product purification. rsc.org Heterogeneous catalysts can be easily removed by filtration, preventing catalyst contamination of the product and allowing for potential reuse, which aligns with green chemistry principles of waste reduction and atom economy. rsc.org

Transition-Metal-Free Reactions : Some modern synthetic strategies for thiophenes avoid the use of heavy or toxic transition-metal catalysts. organic-chemistry.org An environmentally sustainable approach for the chemoselective heterocyclization of bromoenynes uses inexpensive and safe potassium ethyl xanthogenate (EtOCS2K) as a sulfur source in a water-based solvent system. organic-chemistry.org

These green approaches are pivotal in developing sustainable manufacturing processes for complex molecules like the this compound, minimizing the environmental footprint associated with pharmaceutical production.

Stereoselective and Asymmetric Synthesis Considerations

Articaine possesses a chiral center in its N-propylalanine side chain, meaning it can exist as two distinct stereoisomers (enantiomers). nih.gov The spatial arrangement of atoms in a drug molecule can be critical, as different enantiomers often exhibit different pharmacological activities and toxicological profiles. oup.comnih.gov This principle is well-established for other local anesthetics; for example, levobupivacaine, the pure 'S' isomer of bupivacaine, was developed to reduce the cardiotoxicity associated with the racemic mixture. oup.com

Therefore, stereoselective synthesis is a crucial consideration for any this compound intended for pharmaceutical use. An asymmetric synthesis aims to produce a single enantiomer preferentially, which is essential for developing effective and safe drug candidates. taylorandfrancis.com

Key considerations include:

Chiral Starting Materials : The synthesis can begin with a chiral precursor that already contains the desired stereochemistry. This chiral information is then carried through the synthetic sequence to the final product.

Chiral Catalysts and Reagents : Asymmetric catalysts or reagents can be used to induce stereoselectivity in a key bond-forming step, creating the chiral center with a high degree of control. While biocatalytic strategies are increasingly used to install chirality in pharmaceuticals, traditional metal- and organocatalytic approaches are also well-established. taylorandfrancis.com

Chiral Resolution : If a racemic mixture is produced, it can be separated into its individual enantiomers through a process called chiral resolution. However, this method is less efficient than asymmetric synthesis as it discards at least 50% of the material.

Advances in stereoselective synthesis have demonstrated the clinical advantages of single-enantiomer drugs. oup.com Applying these principles to the synthesis of an this compound would be a critical step in its development as a potential therapeutic agent, ensuring optimal efficacy and safety.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of a specific this compound, particularly the bromination of the thiophene ring, requires careful optimization of reaction conditions to maximize product yield and ensure high regioselectivity (the correct placement of the bromine atom). Uncontrolled bromination can lead to a mixture of mono- and poly-brominated products at various positions on the thiophene ring, complicating purification and reducing the yield of the desired isomer. rsc.org

Microreactors and continuous flow chemistry have emerged as powerful tools for optimizing such reactions. eurekaselect.com These systems allow for precise control over parameters like temperature, residence time, and molar ratios, offering significant advantages over traditional batch processing. eurekaselect.comresearchgate.net For instance, a solvent-free continuous bromination of thiophene in a microreactor achieved an 86% yield of 2,5-dibromo-thiophene with a reaction time of less than one second, a significant improvement over batch processing which typically yields around 50-77%. eurekaselect.com

Another strategy for achieving selectivity involves the use of organometallic intermediates. A patented method describes the activation of 3-alkylthiophenes with n-butyllithium (n-BuLi) at low temperatures (-78 °C) prior to the addition of bromine. google.comgoogle.com By carefully controlling the molar ratio of the lithium source to bromine, the reaction can be directed to produce either the mono-bromo or di-bromo product with high selectivity. google.com

The following table summarizes findings from various studies on the optimization of thiophene bromination:

| Method | Substrate | Reagents/Catalyst | Key Optimized Parameters | Yield | Selectivity | Reference |

| Microreactor | Thiophene | Bromine (Br₂) | Temperature, Molar Ratio (Br₂:Thiophene) | 86% | High for 2,5-dibromo-thiophene | eurekaselect.com |

| Micro-channel | Thiophene | HBr, H₂O₂ | Temp: 25°C, Residence Time: 30s, Molar Ratio | 84.3% (Conversion) | 79.9% for 2-bromothiophene | researchgate.net |

| Lithiation | 3-Alkylthiophene | n-BuLi, Br₂ | Temp: -78°C, Molar Ratio (n-BuLi:Br₂) | >90% | Controllable for mono- or di-bromination | google.comgoogle.com |

| Batch | Thiophene | Aqueous NaOAc, Br₂ | Reflux Time | 61-62% | 3-bromothiophene | tandfonline.com |

| Catalytic | Thiophene | MoAg₂O₄/MoO₃ | Silver Loading (10%) | >80% (Conversion) | >50% for 2,5-dibromothiophene | researchgate.net |

These examples demonstrate that a combination of modern reactor technology and classic chemical principles allows for the fine-tuning of reaction conditions to achieve high yields and the precise selectivity required for synthesizing complex intermediates like the this compound.

Scale-Up Considerations and Industrial Synthesis Challenges for Bromo Thiophenes

Transitioning the synthesis of bromo thiophenes from the laboratory to an industrial scale presents significant challenges related to safety, cost, and process robustness. Large-scale production requires methodologies that are not only high-yielding but also safe, reliable, and economically viable.

One of the primary challenges is the handling of hazardous materials. Bromine is highly corrosive and toxic, and its use on an industrial scale requires specialized equipment and stringent safety protocols. Similarly, organolithium reagents like n-BuLi are pyrophoric (ignite spontaneously in air) and must be handled under strictly inert conditions at low temperatures. google.com

Heat management is another critical factor. Bromination reactions are often highly exothermic, and on a large scale, the heat generated can lead to runaway reactions if not effectively controlled. While laboratory flasks can be cooled with a simple ice bath, industrial reactors require sophisticated cooling systems to dissipate the thermal energy produced. orgsyn.org

To overcome these challenges, industrial processes are often redesigned:

Continuous Flow Processing : As demonstrated in optimization studies, continuous microreactors or flow reactors offer superior heat and mass transfer compared to large batch reactors. eurekaselect.comresearchgate.net This enhanced control significantly improves safety by minimizing the volume of hazardous materials reacting at any given moment and preventing the buildup of excessive heat.

Alternative Reagents : Safer brominating agents, such as N-bromosuccinimide (NBS), are sometimes used in place of elemental bromine, although this can increase raw material costs. tcichemicals.com

Process Automation : Automated systems can precisely control the addition of reagents, temperature, and reaction time, ensuring process consistency and minimizing human exposure to hazardous chemicals.

Vapour-Phase Reactions : For the production of the basic thiophene ring, large-scale industrial processes often rely on high-temperature, vapour-phase cyclisation methods, which are efficient for bulk chemical production. rsc.org

Successfully scaling up the synthesis of an this compound requires a multidisciplinary approach, combining chemical engineering principles with advanced synthetic chemistry to develop a process that is safe, efficient, and environmentally responsible.

Reaction Mechanisms and Kinetic Investigations of Articaine Bromo Compound

Mechanistic Pathways of Bromine Functional Group Transformations

The transformations of the bromine functional group on the thiophene (B33073) ring of an articaine (B41015) bromo compound are governed by several key mechanistic pathways. These reactions, which include halogen migration, substitution, and addition, are dictated by the electronic properties of the thiophene ring and the specific reaction conditions employed.

The "halogen dance" (HD) is a base-catalyzed isomerization reaction involving the migration of a halogen atom across an aromatic ring. In bromo-thiophene derivatives, this reaction is a powerful tool for accessing isomers that are otherwise difficult to synthesize. The mechanism is initiated by deprotonation of a ring carbon by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). acs.orgresearchgate.net This generates a carbanion, which then attacks an intramolecular bromine atom.

This process proceeds through a proposed bromo-bridged anionic transition state. ias.ac.inresearcher.life The stability of this transition state and the acidity of the ring protons determine the reaction's regioselectivity. The C–H acidity and the electrophilicity of the bromine substituents are key factors; as bromination increases, the remaining C-H bonds become more acidic, and the bromine atoms become more susceptible to nucleophilic attack. ias.ac.in

| Directing Group | Position of Initial Deprotonation | Outcome |

| Diethyl Acetal | β-position adjacent to the bromo group | Selective deprotonation |

| Oxazoline | β-position neighboring the directing group | Regioisomeric product |

| Ester | β-position neighboring the directing group | Regioisomeric product |

| Amide | β-position neighboring the directing group | Regioisomeric product |

The bromine atom on the thiophene ring is susceptible to replacement by nucleophiles through aromatic nucleophilic substitution (SNAr) reactions. Thiophene derivatives are significantly more reactive in SNAr reactions than their benzene (B151609) counterparts, sometimes by a factor of 1000 or more. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Wheland-Meisenheimer complex through the involvement of its d-orbitals. uoanbar.edu.iq

The SNAr mechanism is a stepwise process:

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the bromine, breaking the aromaticity of the thiophene ring and forming a negatively charged intermediate known as a Wheland-Meisenheimer complex.

Leaving Group Departure: The aromaticity is restored by the elimination of the bromide ion.

The presence of electron-withdrawing groups on the thiophene ring is crucial for activating the substrate towards nucleophilic attack. For example, 2-bromo-3,4,5-trinitrothiophene readily undergoes SNAr with displacement of the bromide. researchgate.net In some cases, these reactions can be accompanied by rearrangements, as seen in the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, which can yield both the expected 3-amino and the rearranged 2-amino products. rsc.org

The introduction of a bromine atom onto a thiophene ring, a key step in synthesizing an articaine bromo compound, typically occurs via an electrophilic aromatic substitution (SEAr) mechanism. The thiophene ring is highly activated towards electrophiles, with a halogenation rate approximately 108 times faster than that of benzene. iust.ac.ir This high reactivity means that bromination can proceed rapidly even at low temperatures and can easily lead to polybromination if conditions are not carefully controlled. iust.ac.irstudysmarter.co.uk

The mechanism is analogous to that of other aromatic compounds and involves two primary steps:

Formation of a Sigma Complex: The π-electrons of the thiophene ring attack an electrophilic bromine species (e.g., from Br2 or N-bromosuccinimide, NBS), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. rsc.orgresearchgate.net Substitution occurs preferentially at the α-position (C2 or C5) because the positive charge in the intermediate can be delocalized over the sulfur atom, providing greater stabilization. pearson.comresearchgate.net

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the brominated thiophene product. rsc.org

Kinetic studies, including salt effects and activation parameters, indicate that the fundamental mechanism of thiophene bromination in aqueous acetic acid is the same as that for benzene compounds. rsc.org

Role of this compound in Subsequent Derivatization Reactions

The bromine atom on the this compound is not merely a static feature; it is a key functional group that enables a wide array of subsequent derivatization reactions. Derivatization modifies the chemical structure of the compound to enhance its properties or to prepare it for analysis. researchgate.netresearchgate.net The C-Br bond serves as a versatile anchor point for introducing new molecular complexity.

One of the most powerful applications is in palladium-catalyzed cross-coupling reactions. The bromo-thiophene moiety can participate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups. rsc.org

Negishi Cross-Coupling: Reaction with organozinc reagents, which can be generated in situ after a halogen dance, to create arylated thiophenes. researchgate.net

Furthermore, the bromine atom can direct further functionalization. For instance, the presence of a bromide group can enhance the reactivity of an adjacent C-H bond, enabling direct β-arylation while leaving the C-Br bond intact for subsequent transformations. researchgate.net This sequential functionalization is highly valuable for building complex, multi-substituted thiophene structures. Nucleophilic substitution of the bromine, as detailed in section 3.1.2, also provides a route to introduce nitrogen, oxygen, or sulfur-containing functional groups. researchgate.net These derivatization strategies are instrumental in synthesizing analogs of articaine for structure-activity relationship studies and developing new materials.

Kinetic Studies of Reactivity and Reaction Rate Determinants

Kinetic investigations provide quantitative insight into the reactivity of bromo-thiophene systems and the factors that determine reaction rates. The rate of electrophilic bromination of thiophene is exceptionally high, reflecting the nucleophilicity of the thiophene ring. iust.ac.ir

Computational studies using Density Functional Theory (DFT) have been employed to model reaction pathways and determine energy barriers. For the bromination of thiophene with NBS, calculations at the M06-2X-D3/ma-def2-TZVP level showed that the formation of a bromonium ion is favorable. researchgate.net The activation energy for a related reaction was found to be as low as 10.1 kcal/mol, which is consistent with the observation that these reactions can occur readily at room temperature. researchgate.net

Kinetic studies of bromine atom reactions with related organosilicon compounds have been performed using flash photolysis/time-resolved atomic resonance spectroscopy. rsc.org These studies yield precise Arrhenius parameters that describe the temperature dependence of the reaction rate. For reactions involving bromo-thiophenes, rate constants are often determined using analytical methods such as stopped-flow analysis or affinity chromatography. nih.gov These techniques allow for the measurement of both association (kon) and dissociation (koff) rates, providing a complete kinetic profile of a given transformation.

| Reaction Type | Method | Finding |

| Electrophilic Bromination | Computational (DFT) | Favorable pathway through bromonium ion formation; low activation energy (e.g., 10.1 kcal/mol). researchgate.net |

| Gas-Phase Reaction | Fast-Flow Discharge (LIF) | Determination of absolute rate coefficients and their temperature dependence. researchgate.net |

| Radical Abstraction | Flash Photolysis | Measurement of Arrhenius parameters (Activation Energy, Pre-exponential Factor). rsc.org |

| Biological Interactions | Stopped-Flow Analysis | Determination of pseudo first-order rate constants for binding events. nih.gov |

Transition State Analysis and Reaction Energetics

The theoretical analysis of transition states (TS) and reaction energetics is fundamental to understanding the mechanisms governing the reactivity of this compound. DFT computations have become an indispensable tool for mapping potential energy surfaces and characterizing the geometry and energy of transition states. ias.ac.inresearchgate.net

For the halogen dance reaction, a key mechanistic feature is the formation of a bridged anionic transition state. ias.ac.in The energy of this TS, along with the relative energies of intermediates, dictates the most probable isomerization and disproportionation pathways. By analyzing these transition states, researchers can predict the final product distribution under base-catalyzed conditions. researcher.life

In electrophilic bromination, the stability of the intermediate sigma complex determines the regioselectivity. Frontier Molecular Orbital (FMO) theory, which analyzes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, is used to predict the most likely sites of reaction. researchgate.net For thiophene, the HOMO has the largest coefficients on the α-carbons, correctly predicting them as the most nucleophilic sites. researchgate.net

The energetics of the entire reaction coordinate, from reactants to products through the transition state, can be calculated to provide Gibbs free energy surfaces. These surfaces reveal whether a reaction is kinetically or thermodynamically controlled and provide a detailed picture of the energy landscape. For instance, the analysis of transition states helps explain why the reaction between a nucleophile and a bromo-nitrothiophene derivative can lead to rearranged products, elucidating complex, base-catalyzed pathways. researchgate.net

| Reaction | Key Mechanistic Feature | Theoretical Finding |

| Halogen Dance | Bromo-bridged anionic transition state | The TS structure and energy determine isomerization and disproportionation pathways. ias.ac.inresearcher.life |

| Electrophilic Bromination | Sigma complex (arenium ion) | The stability of the TS explains the preference for α-substitution. researchgate.netresearchgate.net |

| Nucleophilic Substitution | Wheland-Meisenheimer intermediate | The energy of the intermediate is lowered by the sulfur atom, increasing the reaction rate compared to benzene. uoanbar.edu.iq |

Solvent Effects and Catalytic Influences on Reaction Mechanisms

The synthesis of articaine and its analogues involves multi-step processes where the choice of solvent and catalyst plays a critical role in determining the reaction rate, yield, and even the reaction pathway. The "this compound" is a key intermediate in several synthetic routes, and its reactivity is significantly influenced by the surrounding chemical environment. This section delves into the nuanced effects of solvents and catalysts on the reaction mechanisms involving this bromo-intermediate.

The reaction kinetics of the this compound are profoundly influenced by the polarity and proticity of the solvent medium. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction rate. For instance, in the synthesis of related local anesthetics, polar aprotic solvents like dimethylformamide (DMF) are often employed. nih.gov Such solvents are effective at solvating cations, which can facilitate nucleophilic substitution reactions involving the bromo-intermediate.

Conversely, non-polar solvents may be preferred in other synthetic steps to control reactivity or prevent unwanted side reactions. The choice of solvent can also impact the solubility of reactants and catalysts, further influencing the reaction kinetics. The following table summarizes the general effects of different solvent classes on reactions involving bromo-intermediates.

Table 1: Influence of Solvent Properties on Reaction Kinetics of Bromo-Intermediates

| Solvent Class | Dielectric Constant | General Effect on Reaction Rate | Rationale |

|---|---|---|---|

| Polar Aprotic (e.g., DMF, DMSO) | High | Accelerates reaction | Stabilizes charged intermediates and transition states, enhancing nucleophilic attack. |

| Polar Protic (e.g., Ethanol, Water) | High | Can either accelerate or decelerate | Can solvate both cations and anions, but may also participate in hydrogen bonding, potentially hindering the nucleophile. |

| Non-Polar (e.g., Toluene, Hexane) | Low | Decelerates reaction | Poor stabilization of charged species, leading to a higher activation energy barrier. |

Catalysts are indispensable in the synthesis of articaine, often employed to enhance the rate of specific reaction steps. In the context of the this compound, both base and Lewis acid catalysts can be utilized. Base catalysts, such as triethylamine (B128534) or potassium carbonate, are frequently used to deprotonate nucleophiles, thereby increasing their reactivity towards the bromo-intermediate. patsnap.com For example, in the amidation step, a base is crucial for the reaction to proceed at a practical rate.

Lewis acid catalysts, on the other hand, can activate the bromo-intermediate by coordinating to the bromine atom, making the carbon atom more electrophilic and susceptible to nucleophilic attack. While less commonly cited in the direct synthesis of articaine, the principles of Lewis acid catalysis are well-established in reactions involving organobromine compounds. nih.govresearchgate.net The choice of catalyst can also influence the stereoselectivity of the reaction, a critical consideration in the synthesis of chiral molecules.

The interplay between solvent and catalyst is also a key factor. A catalyst that is highly effective in one solvent may be less so in another due to differences in solubility and stabilization of the catalytic species. The following table provides an overview of the role of different catalysts in reactions involving the this compound.

Table 2: Catalytic Influences on the Reaction Mechanisms of the this compound

| Catalyst Type | Example(s) | Mechanism of Action | Impact on Reaction |

|---|---|---|---|

| Base Catalyst | Triethylamine, Potassium Carbonate | Deprotonates the nucleophile, increasing its nucleophilicity. | Increases the rate of nucleophilic substitution. |

| Lewis Acid Catalyst | (Not explicitly cited for Articaine) | Activates the C-Br bond, making the carbon more electrophilic. | Can enhance the rate of reactions involving weaker nucleophiles. |

| Phase Transfer Catalyst | (Not explicitly cited for Articaine) | Facilitates the transfer of reactants between immiscible phases. | Useful in reactions with reactants in different phases, improving reaction efficiency. |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS, MALDI-TOF) for Precise Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of the Articaine (B41015) bromo compound. This technique provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. For a molecular formula of C10H12BrNO3S, the theoretical monoisotopic mass can be calculated with high precision, and the HRMS measurement would be expected to align with this value to within a few parts per million (ppm).

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine. The two stable isotopes of bromine, 79Br and 81Br, have a near 1:1 natural abundance, resulting in two peaks of almost equal intensity (M and M+2) for the molecular ion, which is a definitive indicator of a monobrominated compound.

Fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), provide further structural confirmation. By inducing fragmentation of the precursor ion, a characteristic pattern of product ions is generated, which corresponds to specific structural moieties of the molecule. While specific experimental data for this compound is not widely published, a predicted fragmentation pathway can be proposed based on its structure.

Table 1: Predicted HRMS Fragmentation Data for Articaine Bromo Compound

| Fragment Ion | Proposed Structure/Loss | Theoretical m/z |

|---|---|---|

| [M+H]+ | Protonated Parent Molecule | 305.9794 / 307.9774 |

| [M+H - HBr]+ | Loss of Hydrogen Bromide | 225.0427 |

| [M+H - C3H4BrO]+ | Cleavage of the amide bond (loss of bromopropionyl group) | 170.0427 |

Note: The table presents predicted fragmentation patterns for structural elucidation.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of the this compound in solution. While one-dimensional (1D) 1H and 13C NMR provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) techniques are required for a complete and unambiguous assignment.

1H NMR: Would show distinct signals for the aromatic proton on the thiophene (B33073) ring, the N-H amide proton, the methoxy (B1213986) group of the ester, the two methyl groups, and the methine and methylene (B1212753) protons of the bromopropanoyl and propylamino chains.

13C NMR: Would reveal signals for the carbonyl carbons of the ester and amide, the carbons of the thiophene ring, and the various aliphatic carbons.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings (e.g., within the bromopropanoyl group), while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for confirming the connectivity of the entire molecule by showing correlations over two to three bonds, such as between the ester's methoxy protons and the carboxyl carbon, or between the amide proton and the thiophene ring carbons.

Solid-state NMR (ssNMR) could also be employed to study the compound in its solid form. This technique can provide information about the molecular conformation and packing in the crystal lattice and is particularly useful for studying polymorphism.

Table 2: Predicted 1H and 13C NMR Chemical Shift Assignments for this compound

| Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Thiophene-CH | 7.0 - 8.0 | 115 - 125 |

| Thiophene-C (quaternary) | - | 120 - 150 |

| Amide-NH | 8.0 - 9.5 | - |

| Ester-OCH3 | 3.5 - 4.0 | 50 - 55 |

| Thiophene-CH3 | 2.0 - 2.5 | 15 - 20 |

| Amide C=O | - | 160 - 170 |

| Ester C=O | - | 165 - 175 |

| Bromopropanoyl-CH | 4.5 - 5.0 | 45 - 55 |

Note: The table lists expected chemical shift ranges based on the compound's structure. Actual values may vary.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in the this compound. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.

Key expected vibrational bands would include:

N-H stretch: A sharp peak around 3300 cm-1 from the secondary amide.

C-H stretches: Signals in the 2850-3100 cm-1 region corresponding to aliphatic and aromatic (thiophene) C-H bonds.

C=O stretches: Two distinct and strong absorption bands in the 1650-1750 cm-1 region, one for the amide carbonyl and one for the ester carbonyl.

N-H bend: A peak around 1550 cm-1, characteristic of secondary amides (Amide II band).

C-O stretch: A signal in the 1100-1300 cm-1 range from the ester group.

C-Br stretch: A band in the lower frequency region, typically 500-600 cm-1.

Table 3: Expected FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Amide (N-H) | Stretch | 3250 - 3350 |

| Alkyl (C-H) | Stretch | 2850 - 2960 |

| Ester (C=O) | Stretch | 1720 - 1740 |

| Amide (C=O) | Stretch (Amide I) | 1640 - 1680 |

| Amide (N-H) | Bend (Amide II) | 1530 - 1570 |

| Ester (C-O) | Stretch | 1100 - 1300 |

Note: This table outlines the characteristic infrared absorption frequencies for the functional groups within the molecule.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of the this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. It also reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. Furthermore, X-ray powder diffraction (XRPD) is the primary method for investigating polymorphism—the existence of multiple crystalline forms—which is a critical aspect of pharmaceutical development. To date, no public crystallographic data for the this compound is available.

Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity Profiling and Advanced Impurity Identification Methodologies

Chromatographic techniques are fundamental to the analysis of pharmaceutical impurities. Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS) or ultraviolet (UV) detection, is the most common method for the purity profiling of Articaine. In these methods, the this compound would appear as a distinct peak, separated from the main Articaine peak and other related substances.

A typical reversed-phase HPLC method would likely utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) in a gradient elution mode. The retention time of the bromo compound would be a key identifier. Coupling the LC system to a mass spectrometer (LC-MS) allows for the confirmation of the impurity's identity by its mass-to-charge ratio (m/z) and fragmentation pattern, as discussed in section 4.1.

Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool for analyzing brominated organic compounds, particularly for identifying any volatile or semi-volatile impurities that may be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The primary chromophore in the this compound is the methyl 3-amido-4-methylthiophene-2-carboxylate structure. The thiophene ring system is responsible for the compound's significant UV absorbance. Studies on Articaine have shown UV absorption maxima around 274 nm. It is expected that the this compound would exhibit a very similar λmax, as the bromo-propanoyl side chain has a minimal effect on the main electronic structure of the thiophene chromophore. This property allows for the sensitive detection and quantification of the impurity using an HPLC-UV system.

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like pharmaceutical products and their impurities. LC-MS, as described earlier, is a prime example.

LC-NMR is another advanced hyphenated technique that offers unparalleled structural elucidation capabilities without the need for isolating the impurity in a pure form. In an LC-NMR setup, the effluent from the HPLC column corresponding to the impurity peak is directed into an NMR spectrometer. This allows for the acquisition of 1H and 2D NMR spectra directly on the minute quantity of the separated compound. This is particularly advantageous for impurity profiling, where isolating sufficient material for traditional offline NMR analysis can be challenging. This technique would enable the direct and unambiguous confirmation of the this compound's structure in a single, integrated analysis.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the Articaine (B41015) bromo compound. These methods, rooted in quantum mechanics, are employed to solve the Schrödinger equation for the molecule, providing a detailed description of its electronic structure. substack.com This, in turn, allows for the prediction of the molecule's reactivity and stability.

Key aspects of the electronic structure that can be determined include:

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, indicating its relative electronegativity and potential for electrostatic interactions.

By analyzing these and other electronic properties, researchers can make informed predictions about the chemical reactivity of the Articaine bromo compound. For instance, regions of high electron density are likely to be sites of electrophilic attack, while electron-deficient regions are susceptible to nucleophilic attack.

Density Functional Theory (DFT) Applications for Geometric Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a favorable balance between computational cost and accuracy, making it a practical choice for studying molecules of the size and complexity of the this compound. google.comnih.gov DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometric optimization. google.comnih.gov

Geometric Optimization: The goal of geometric optimization is to find the molecular structure that corresponds to the lowest energy state on the potential energy surface. faccts.de This optimized geometry is crucial as it represents the most probable conformation of the molecule in the gas phase and serves as the foundation for calculating other molecular properties. DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, have proven effective in accurately predicting bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | 1.85 Å |

| Bond Length | C=O (ester) | 1.22 Å |

| Bond Length | C-N (amide) | 1.35 Å |

| Bond Angle | C-C-Br | 119.5° |

| Bond Angle | O=C-O | 124.0° |

Spectroscopic Property Prediction: DFT calculations are also highly valuable for predicting various spectroscopic properties, which can aid in the experimental characterization of the this compound. substack.com By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of the molecule. Similarly, by calculating the energies of electronic transitions, the UV-Visible spectrum can be predicted. Furthermore, DFT can be used to compute nuclear magnetic resonance (NMR) chemical shifts, which are essential for interpreting NMR spectra and confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the this compound over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes and intermolecular interactions. nih.govnih.gov

Conformational Analysis: The this compound possesses several rotatable bonds, allowing it to adopt a variety of different three-dimensional shapes or conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and frequently occurring conformations. nih.gov Understanding the accessible conformations is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to bind to a biological target. Simulations have shown that articaine itself can form an intramolecular hydrogen bond, which may influence its ability to permeate biological membranes. nih.gov

Intermolecular Interactions: MD simulations are particularly powerful for studying how the this compound interacts with its environment, such as a solvent or a biological membrane. nih.gov For instance, simulations can model the interactions of the molecule with water molecules to understand its solvation properties. Moreover, MD simulations have been used to study the behavior of articaine within a lipid bilayer, providing insights into how it partitions into and moves across cell membranes. nih.govnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's behavior in a biological context.

Reaction Pathway Modeling and Activation Energy Calculations

Computational modeling can be employed to investigate the potential chemical reactions that the this compound may undergo. Reaction pathway modeling aims to identify the most likely mechanism for a given chemical transformation by locating the transition state structures that connect reactants and products. faccts.de

The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. A lower activation energy indicates a faster reaction rate. These calculations are typically performed using quantum chemical methods like DFT. For a molecule like the this compound, this approach could be used to study its stability and potential degradation pathways, such as hydrolysis of the ester group.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. youtube.com A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial reactivity descriptor. wikipedia.org A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

Table 2: Calculated FMO Properties for this compound (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

From the FMO energies, other reactivity descriptors can be calculated, such as:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ = -(E_HOMO + E_LUMO)/2): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η = (E_LUMO - E_HOMO)/2): A measure of the resistance to a change in electron distribution.

These descriptors provide a quantitative measure of the reactivity of the this compound and can be used to compare its reactivity with other molecules.

Molecular Electrostatic Potential (MEP) Maps for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule and predicting its reactive sites. researchgate.net

MEP maps are typically color-coded:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Represents regions of neutral electrostatic potential.

For the this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups and the nitrogen atom of the amide group, identifying them as potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential (blue) might be found around the hydrogen atoms attached to the nitrogen, indicating their potential as hydrogen bond donors.

In Silico Design Principles for this compound Derivatives with Modified Reactivity

The insights gained from the computational studies described above can be leveraged for the in silico design of new derivatives of the this compound with modified properties. nih.gov By systematically altering the molecular structure and recalculating the properties, it is possible to rationally design new molecules with desired characteristics.

For example, if the goal is to increase the stability of the compound towards hydrolysis, modifications could be made to the ester group to sterically hinder the approach of a nucleophile or to electronically deactivate the carbonyl carbon. The effect of these modifications could then be evaluated by recalculating the MEP map and modeling the reaction pathway for hydrolysis.

Similarly, if the aim is to modulate the compound's ability to cross biological membranes, changes could be made to alter its lipophilicity. The impact of these changes on properties like the dipole moment and the interaction with a simulated lipid bilayer could be assessed computationally. This iterative process of design and evaluation allows for the efficient exploration of chemical space and the prioritization of promising candidates for synthesis and experimental testing. Recent research has focused on optimizing the molecular structure of articaine to generate derivatives with enhanced properties. nih.gov

Environmental Fate and Transformation Pathways of Articaine Bromo Compound

Photochemical Transformation in Aquatic and Atmospheric Systems

The Articaine (B41015) bromo compound possesses chemical moieties, such as the thiophene (B33073) ring and the carbon-bromine bond, that are susceptible to photochemical degradation in both aquatic and atmospheric environments.

In aquatic systems, direct photolysis is a potential transformation pathway. Thiophene and its derivatives are known to undergo photochemical reactions in the presence of sunlight. While specific quantum yields for the Articaine bromo compound are not available, studies on other thiophene-containing molecules indicate that the thiophene ring can be cleaved or transformed through photooxidation. The presence of a bromine atom on the acylamino side chain may also influence the photochemical behavior. Photodehalogenation, the cleavage of the carbon-bromine bond by light, is a common degradation pathway for brominated aromatic compounds. This process can occur through photosubstitution, where the bromine atom is replaced by another group (e.g., a hydroxyl group in water), or through photoreduction. chemrxiv.orgresearchgate.net The absorption of UV radiation can lead to the formation of reactive intermediates, such as radicals, which can then undergo further reactions. nih.gov

Indirect photolysis, mediated by reactive species present in natural waters such as hydroxyl radicals (•OH), singlet oxygen, and dissolved organic matter, is also expected to contribute to the transformation of the this compound. Pharmaceuticals containing amide linkages have been shown to be susceptible to degradation by hydroxyl radicals. nih.gov

In the atmosphere, volatile organic compounds are primarily removed by reaction with hydroxyl radicals during the day and nitrate (B79036) radicals at night. While the volatility of the this compound is not documented, if it enters the atmosphere, it is likely to react with these radicals. The thiophene ring is susceptible to attack by •OH, leading to ring-opening or the formation of hydroxylated products. The presence of the bromine atom could also lead to the formation of bromine radicals, which can participate in atmospheric ozone depletion cycles.

Table 1: Potential Photochemical Transformation Pathways of this compound

| Environment | Transformation Pathway | Potential Products | Influencing Factors |

| Aquatic | Direct Photolysis (Photodehalogenation/Ring Cleavage) | Debrominated compound, hydroxylated derivatives, ring-opened products | Wavelength and intensity of sunlight, water pH, presence of photosensitizers |

| Indirect Photolysis (Reaction with •OH) | Hydroxylated derivatives, oxidation products | Concentration of dissolved organic matter, nitrate, and other photosensitizers | |

| Atmospheric | Reaction with Hydroxyl Radicals (•OH) | Hydroxylated derivatives, ring-opened products, bromine radicals | Concentration of •OH radicals, sunlight intensity, presence of other pollutants |

Biodegradation Studies in Environmental Matrices

The biodegradability of the this compound in soil, sediment, and water is a critical factor in determining its persistence in the environment. While no specific studies on this compound are available, research on related structures provides insights into potential microbial degradation pathways.

The core structure of the this compound includes a substituted thiophene ring and an amide linkage. Several bacterial strains have been identified that can degrade substituted thiophenes. For instance, species of Rhodococcus have been shown to utilize thiophene-2-carboxylic acid as a sole source of carbon and energy, leading to the complete degradation of the thiophene ring. nih.gov The biodegradation of thiophene derivatives often proceeds through initial oxidation of the sulfur atom or hydroxylation of the ring, followed by ring cleavage.

The amide linkage in the this compound is also a potential site for microbial attack. Many microorganisms possess amidase enzymes that can hydrolyze amide bonds. The biodegradation of N-acyl anilines, which share a similar amide structure, has been observed in soil microorganisms. ijcrar.comresearchgate.net Hydrolysis of the amide bond in the this compound would lead to the formation of 2-bromopropanoic acid and methyl 3-amino-4-methylthiophene-2-carboxylate. These intermediates would then be subject to further microbial degradation.

The presence of a bromine substituent can influence the rate and pathway of biodegradation. In some cases, halogenated organic compounds are more resistant to microbial attack than their non-halogenated counterparts. However, various microorganisms have been shown to dehalogenate brominated aromatic compounds under both aerobic and anaerobic conditions. mdpi.com The initial step in the degradation of many brominated compounds is the enzymatic removal of the bromine atom.

Table 2: Potential Biodegradation Pathways and Involved Microorganisms

| Structural Moiety | Potential Degradation Pathway | Example Microorganisms |

| Thiophene Ring | Oxidation and Ring Cleavage | Rhodococcus sp., Pseudomonas sp. |

| Amide Linkage | Hydrolysis by Amidase Enzymes | Various bacteria and fungi |

| Bromo-alkane | Dehalogenation | Pseudomonas sp., Bacillus sp. |

Sorption and Leaching Behavior in Soil and Sediments

The mobility of the this compound in the subsurface is governed by its sorption to soil and sediment particles. Sorption is influenced by the physicochemical properties of both the compound and the environmental matrix.

The this compound contains both hydrophobic (thiophene ring, alkyl groups) and polar (amide, ester) functional groups. This amphiphilic nature suggests that its sorption behavior will be complex. The primary mechanism of sorption for organic compounds in soil is partitioning into soil organic matter. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. While the Koc for the this compound is not available, the parent compound, Articaine, has a reported plasma protein binding rate of 70%, suggesting a moderate potential for binding to organic matter. nih.gov

The presence of the bromine atom can also affect sorption. Brominated aromatic compounds tend to be more hydrophobic than their non-brominated analogs, which generally leads to stronger sorption to soil organic matter. nih.gov

The leaching potential of a compound is inversely related to its sorption. Compounds with low Koc values are more likely to leach through the soil profile and potentially contaminate groundwater. msu.edu Given the expected moderate sorption of the this compound, it may have a moderate leaching potential, particularly in soils with low organic matter content. nih.govresearchgate.netresearchgate.netmdpi.com

Table 3: Factors Influencing Sorption and Leaching of this compound

| Factor | Influence on Sorption | Influence on Leaching |

| Soil Organic Matter Content | Increased sorption with higher organic matter | Decreased leaching with higher organic matter |

| Clay Content | Can contribute to sorption through surface interactions | Can reduce leaching by increasing sorption and reducing water flow |

| Soil pH | May influence the charge of the molecule and soil surfaces, affecting sorption | Can affect mobility by altering sorption characteristics |

| Water Solubility | Higher solubility can lead to weaker sorption | Higher solubility increases the potential for leaching |

Analytical Methods for Environmental Monitoring of Bromo-Thiophene Derivatives

The detection and quantification of the this compound and other bromo-thiophene derivatives in environmental matrices at trace levels require sensitive and selective analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of pharmaceuticals and their degradation products in environmental samples. nih.govepa.govchromatographyonline.com

For the analysis of the this compound, a sample preparation step would likely be required to extract the analyte from the environmental matrix (water, soil, or sediment) and remove interfering substances. Solid-phase extraction (SPE) is a common technique for the pre-concentration and clean-up of organic pollutants from aqueous samples. For soil and sediment samples, methods such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) could be employed.

Following extraction, the sample would be analyzed by LC-MS/MS. The liquid chromatography step would separate the this compound from other components in the extract. The tandem mass spectrometry detection would provide high selectivity and sensitivity, allowing for the confirmation and quantification of the target analyte at very low concentrations. The use of high-resolution mass spectrometry (HRMS) could aid in the identification of unknown transformation products. nih.govlcms.cz

Alternative methods could include gas chromatography-mass spectrometry (GC-MS), particularly if the compound is volatile or can be derivatized to increase its volatility. tandfonline.com

Table 4: Analytical Techniques for the Determination of Bromo-Thiophene Derivatives in Environmental Samples

| Analytical Technique | Sample Preparation | Detection Principle | Advantages |

| LC-MS/MS | Solid-Phase Extraction (SPE) for water; Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE) for soil/sediment | Separation by liquid chromatography, detection by tandem mass spectrometry | High sensitivity and selectivity, applicable to a wide range of polarities |

| GC-MS | Liquid-Liquid Extraction (LLE) or SPE for water; Soxhlet or PLE for soil/sediment; Derivatization may be required | Separation by gas chromatography, detection by mass spectrometry | Excellent separation efficiency for volatile and semi-volatile compounds |

| HRMS | Similar to LC-MS/MS and GC-MS | Provides accurate mass measurements | Useful for the identification of unknown transformation products |

Future Directions and Emerging Research Avenues

Development of Novel and More Sustainable Synthetic Routes

The conventional synthesis of the Articaine (B41015) bromo compound, like many multi-step organic syntheses, often involves methodologies that may not align with the contemporary principles of green chemistry. Future research is anticipated to focus on developing more sustainable and efficient synthetic pathways. This includes the exploration of catalyst-free N-acylation reactions, which represent a greener alternative to traditional methods that often rely on acid or basic catalysts. orientjchem.org The acylation of amines is a fundamental reaction in the production of pharmaceuticals, and developing eco-friendly protocols for this process is a key area of research. orientjchem.orghumanjournals.com

The principles of green chemistry, such as the use of non-toxic solvents, milder reaction conditions, and minimizing waste, are central to these future synthetic strategies. humanjournals.comnih.govunibe.ch Research into alternative acylating agents and reaction media, such as water, could significantly reduce the environmental footprint of Articaine synthesis. nih.gov The development of one-pot syntheses and flow chemistry approaches also presents promising avenues for creating more efficient and sustainable manufacturing processes for this important intermediate. unibe.ch

| Parameter | Conventional Synthetic Routes | Potential Green Synthetic Routes |

|---|---|---|

| Catalysts | Acidic or basic catalysts | Catalyst-free conditions, biocatalysts |

| Solvents | Organic solvents | Water, ionic liquids, solvent-free conditions |

| Reaction Conditions | Often harsh (high temperatures, pressures) | Mild conditions (room temperature) |

| Waste Generation | Higher E-factor (more waste) | Lower E-factor (less waste) |

| Process | Multi-step batch processes | One-pot synthesis, continuous flow chemistry |

Exploration of this compound as a Building Block in Advanced Materials Science

The molecular architecture of the this compound, featuring a functionalized thiophene (B33073) ring, presents significant opportunities for its use as a building block in materials science. Thiophene and its derivatives are well-known for their applications in organic electronics due to their favorable electronic and optical properties. juniperpublishers.comresearchgate.netbeilstein-journals.org The presence of a reactive bromo-amide group on the thiophene core of the this compound could be leveraged for polymerization and further functionalization.

Future research could explore the synthesis of novel conductive polymers by exploiting the reactivity of the bromine atom. nih.govgoogle.com Brominated thiophene derivatives are key intermediates in the synthesis of conjugated polymers used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.govnankai.edu.cnnih.gov The specific substitutions on the this compound's thiophene ring could lead to polymers with unique solubility, processability, and electronic characteristics. Additionally, the amide functionality offers a site for hydrogen bonding, which could influence the self-assembly and morphology of resulting materials.

| Application Area | Rationale for Use of this compound | Potential Advantages |

|---|---|---|

| Conductive Polymers | Thiophene core with a reactive bromo group for polymerization. | Tunable electronic properties, improved solubility and processability. |

| Organic Field-Effect Transistors (OFETs) | Potential for creating novel semiconducting polymer layers. | Tailored charge transport characteristics. |

| Organic Light-Emitting Diodes (OLEDs) | Functionalized thiophene building block for emissive or charge-transport layers. | Unique photophysical properties. |

| Sensors | Functionalizable thiophene platform for detecting specific analytes. | High sensitivity and selectivity. |

Advanced Mechanistic Insights through Real-Time Spectroscopy and Ultrafast Dynamics Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of the this compound can be achieved through advanced spectroscopic techniques. Real-time and ultrafast spectroscopy methods, such as femtosecond transient absorption spectroscopy, can provide invaluable insights into the dynamics of chemical reactions on extremely short timescales. rsc.orgresearchgate.netdtu.dk